molecular formula C19H16N4OS3 B11028382 1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone

1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone

Cat. No.: B11028382
M. Wt: 412.6 g/mol
InChI Key: ODZIKYBCIHPNET-UHFFFAOYSA-N
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Description

The compound 1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone features a phenothiazine core linked to a 1,3,4-thiadiazole ring via a sulfanyl-ethanone bridge. Phenothiazines are heterocyclic systems with a sulfur and nitrogen atom in their structure, widely studied for their pharmacological properties, including antipsychotic and antimicrobial activities . This compound is hypothesized to exhibit unique physicochemical and biological properties due to its hybrid architecture .

Properties

Molecular Formula

C19H16N4OS3

Molecular Weight

412.6 g/mol

IUPAC Name

1-phenothiazin-10-yl-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C19H16N4OS3/c1-2-11-20-18-21-22-19(27-18)25-12-17(24)23-13-7-3-5-9-15(13)26-16-10-6-4-8-14(16)23/h2-10H,1,11-12H2,(H,20,21)

InChI Key

ODZIKYBCIHPNET-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NN=C(S1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone typically involves multiple steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Synthesis of the Thiadiazole Moiety: The thiadiazole ring is often prepared by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Linking the Two Moieties: The phenothiazine and thiadiazole units are linked via a sulfanyl bridge, which can be achieved through nucleophilic substitution reactions involving appropriate intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole moiety or the phenothiazine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the phenothiazine and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine core typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name Core Structure Substituents/R-Groups Key Properties/Applications Reference
Target Compound Phenothiazine + ethanone 1,3,4-Thiadiazole sulfanyl with propenylamino Hypothesized antimicrobial/antipsychotic activity
2-((3,4-Difluorobenzyl)amino)-1-(10H-phenothiazine-10-yl)ethanone Phenothiazine + ethanone Difluorobenzylamino 27% synthetic yield; potential CNS activity
10-(2-Phenyl-imidazo[2,1-b][1,3,4]thiadiazol-6-yl)-10H-phenothiazine Phenothiazine Imidazo-thiadiazole Requires 18-hour reflux synthesis
2-Chloro-10-[(2-pyrimidinylsulfanyl)acetyl]-10H-phenothiazine Phenothiazine + ethanone Pyrimidine sulfanyl Modified solubility via pyrimidine
1-(10-Methyl-10H-phenothiazin-2-yl)ethanone Phenothiazine + ethanone Methyl group at N10 Simpler structure; higher synthetic yield
1-(10H-Phenothiazin-10-yl)-2-[5-(4-chlorobenzylidene)-4-oxo-2-thiazolin-2-ylthio]ethanone Phenothiazine + ethanone Thiazolinone sulfanyl with chlorobenzylidene Enhanced π-conjugation for electronic applications

Key Research Findings

  • Structural Flexibility: The ethanone bridge allows modular substitution, enabling tuning of electronic and steric properties .
  • Synthetic Challenges : Bulky substituents (e.g., imidazo-thiadiazole in ) reduce yields, necessitating optimized conditions .

Biological Activity

The compound 1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone is a novel derivative that combines the pharmacological properties of phenothiazine and thiadiazole. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Characteristics

The compound's molecular formula is C24H19N5OS2C_{24}H_{19}N_{5}O_{S_{2}} with a molecular weight of 457.57 g/mol. The structure features a phenothiazine core linked to a thiadiazole moiety through a sulfanyl group, which is essential for its biological properties.

PropertyValue
Molecular Weight457.57 g/mol
Molecular FormulaC24 H19 N5 O S2
LogP4.359
Polar Surface Area47.02 Ų
Hydrogen Bond Acceptors7

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Antimicrobial Activity : The thiadiazole ring enhances the compound's ability to inhibit microbial growth. Studies have shown that derivatives of thiadiazole exhibit significant antibacterial and antifungal properties due to their ability to disrupt cellular functions.
  • Anticancer Properties : Compounds containing phenothiazine have been noted for their anticancer effects, likely due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
  • Neuroprotective Effects : Phenothiazine derivatives have been studied for their neuroprotective properties, particularly in conditions such as Alzheimer's disease, by inhibiting acetylcholinesterase (AChE) activity.

Antimicrobial Activity

A study conducted by Parikh et al. (2020) evaluated various thiadiazole derivatives for their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that compounds with similar structures to our target compound showed promising activity against resistant strains of TB, suggesting potential applications in treating multidrug-resistant infections .

Anticancer Activity

Research published in MDPI highlighted the anticancer potential of phenothiazine derivatives. A specific derivative demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms . This suggests that our compound could be further investigated for its anticancer properties.

Neuroprotective Effects

In a study focusing on AChE inhibition, compounds similar to our target exhibited substantial inhibition rates compared to standard drugs like donepezil. This finding indicates that our compound may also possess neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases .

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